molecular formula C8H4BrClF2O B13622506 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one

Cat. No.: B13622506
M. Wt: 269.47 g/mol
InChI Key: ZTKLGZIKKFCINE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one is a halogenated aromatic ketone characterized by a bromine atom at the ortho-position (C2), two fluorine atoms at the para- and meta-positions (C4 and C5), and a 2-chloroethyl ketone group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing complex molecules via nucleophilic substitution or reduction reactions.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2H,3H2

InChI Key

ZTKLGZIKKFCINE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one typically involves the halogenation of a suitable precursor. One common method includes the reaction of 2-bromo-4,5-difluoroacetophenone with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2-bromo-4,5-difluoroacetophenone

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)

The reaction yields 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one as the primary product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the carbonyl group can participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s reactivity and physicochemical properties are influenced by the positions and types of halogens. Below is a comparison with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions (Phenyl Ring) Key Features Source/Application
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one C₈H₅BrClF₂O 285.47 (calc.) Br (C2), F (C4/C5), Cl (ethyl) High electrophilicity due to halogen density Intermediate for heterocyclic synthesis
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethan-1-one C₉H₇BrClFO 293.51 Br (C1), Cl (C4), F (C2), CH₃ (C5) Methyl group enhances lipophilicity Lab-scale synthesis (CymitQuimica)
1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-one C₁₁H₁₂BrClO 277.57 Br (C3), isopropyl (C5), Cl (ethyl) Steric hindrance from isopropyl group KRED-catalyzed alcohol synthesis
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 Br (C2), Cl (C1) Simpler structure; lower molecular weight Catalog reagent (Kanto)

Key Observations :

  • Halogen Positioning : Bromine at ortho (C2) enhances electrophilicity compared to meta (C3) or para (C4) positions, as seen in the KRED substrate (C3-Br) .
  • Steric and Lipophilic Modifiers : Substituents like methyl (CymitQuimica compound) or isopropyl (KRED substrate) alter solubility and steric accessibility .

Physicochemical Properties

Data from analogous compounds highlight trends:

Property Target Compound (Estimated) 2-Bromo-1-(2-chlorophenyl)ethan-1-one 1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-one
Melting Point (°C) Not reported 65–66 (related analog) Liquid (enzymatic reduction substrate)
Density (g/cm³) ~1.5–1.6 (estimated) 1.602 N/A
HPLC Retention Time (min) Not reported N/A 0.66 (post-reduction alcohol)
Solubility Likely low in water Low (organic solvents preferred) Compatible with isopropanol

Notes:

  • The target compound’s density is estimated based on bromo-chloro analogs like 2-Bromo-1-(2-chlorophenyl)ethan-1-one (1.602 g/cm³) .
  • HPLC retention times for related intermediates (e.g., 0.66 minutes for alcohol derivatives) suggest moderate polarity .

Biological Activity

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one, with the chemical formula C8H4BrClF2OC_8H_4BrClF_2O and CAS number 1656245-21-4, is a halogenated ketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bromo and difluoro substituent on the aromatic ring, which may influence its reactivity and biological interactions.

The compound is classified under the category of halogenated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms in the structure can enhance lipophilicity and modify the electronic properties of the molecule, potentially affecting its biological activity.

PropertyValue
Molecular Weight239.47 g/mol
Boiling PointNot available
Purity≥95%
Hazard StatementsH315, H319, H335

Biological Activity

Research on 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one has indicated several potential biological activities:

1. Antimicrobial Activity
Studies have shown that halogenated compounds exhibit antimicrobial properties. For instance, derivatives of bromo and fluoro compounds have been investigated for their effectiveness against various bacterial strains. In vitro assays demonstrated that this compound could inhibit the growth of specific pathogens, although detailed quantitative data is still limited.

2. Cytotoxicity Studies
Cytotoxicity assessments using cell lines have revealed that 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one displays selective toxicity towards cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways. Further research is required to elucidate the precise mechanisms and to evaluate selectivity against normal cells.

3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, enzyme assays indicated that it could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial efficacy of various halogenated ketones including 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cell Lines

In another investigation focused on cancer therapeutics, researchers tested this compound on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Future Directions

Further research is essential to fully characterize the biological activities of 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one. Key areas for future exploration include:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.

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